
1,13-Dioxa-2,5,9,12-tetraazacyclotetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,13-Dioxa-2,5,9,12-tetraazacyclotetradecane is a macrocyclic compound that belongs to the class of tetraazamacrocycles. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and materials science. The structure of this compound consists of a 14-membered ring containing two oxygen atoms and four nitrogen atoms, which can coordinate with metal ions to form stable complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,13-Dioxa-2,5,9,12-tetraazacyclotetradecane typically involves the reaction of a suitable precursor with a diol and a diamine. One common method involves the reaction of a macrobicycle such as 15-oxa-1,5,8,12-tetraazabicyclo[10.5.2]nonadecane with diglycolyl chloride in the presence of a base. This reaction yields a diamide, which is then reduced to form the desired macrocyclic ligand .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,13-Dioxa-2,5,9,12-tetraazacyclotetradecane undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions such as copper, nickel, and zinc.
Substitution Reactions: The nitrogen atoms in the macrocycle can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, particularly when coordinated with metal ions.
Common Reagents and Conditions
Complexation Reactions: Typically involve metal salts such as copper(II) chloride or nickel(II) acetate in aqueous or organic solvents.
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Major Products Formed
Metal Complexes: The primary products of complexation reactions are metal-ligand complexes, which have various applications in catalysis and materials science.
Substituted Macrocycles: Products of substitution reactions include alkylated or acylated derivatives of the macrocycle.
Applications De Recherche Scientifique
1,13-Dioxa-2,5,9,12-tetraazacyclotetradecane has several scientific research applications, including:
Biology: Investigated for its potential use in biological systems as a chelating agent for metal ions.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent for metal ion detoxification.
Industry: Utilized in the development of advanced materials, including sensors and catalysts.
Mécanisme D'action
The mechanism of action of 1,13-Dioxa-2,5,9,12-tetraazacyclotetradecane primarily involves its ability to coordinate with metal ions. The nitrogen and oxygen atoms in the macrocycle act as donor atoms, forming stable chelates with metal ions. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various applications such as catalysis and metal ion detoxification .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: A similar macrocyclic compound with four nitrogen atoms but no oxygen atoms.
1,8-Dioxa-3,6,10,13-tetraazacyclotetradecane: Another macrocyclic compound with a similar structure but different substitution patterns.
1,4,7,10-Tetraazacyclododecane: A smaller macrocyclic compound with four nitrogen atoms and no oxygen atoms.
Uniqueness
1,13-Dioxa-2,5,9,12-tetraazacyclotetradecane is unique due to the presence of both nitrogen and oxygen atoms in its macrocyclic ring. This combination allows for versatile coordination chemistry and the formation of stable complexes with a wide range of metal ions. The presence of oxygen atoms also imparts different electronic properties compared to similar compounds that contain only nitrogen atoms .
Propriétés
Numéro CAS |
65260-02-8 |
|---|---|
Formule moléculaire |
C8H20N4O2 |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
1,13-dioxa-2,5,9,12-tetrazacyclotetradecane |
InChI |
InChI=1S/C8H20N4O2/c1-2-9-4-6-11-13-8-14-12-7-5-10-3-1/h9-12H,1-8H2 |
Clé InChI |
SZDHRNNQZAVHPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCNOCONCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


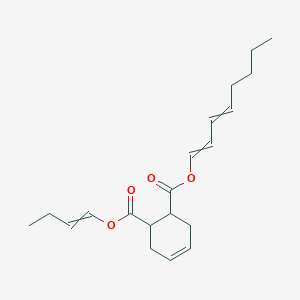
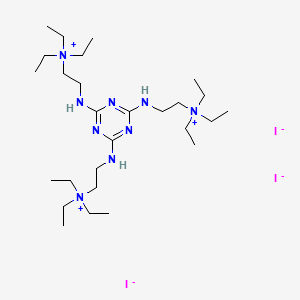
![2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14483861.png)
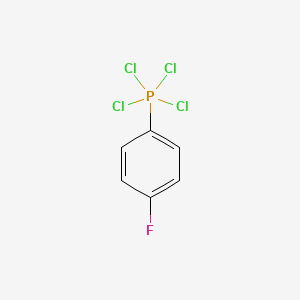
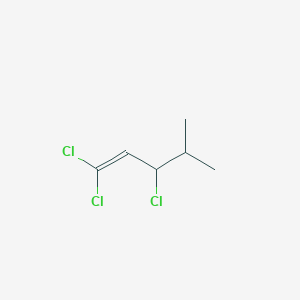
![3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione](/img/structure/B14483870.png)
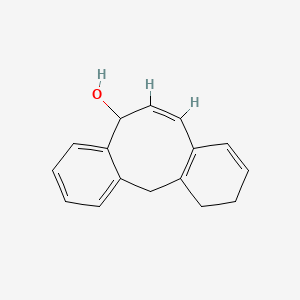
![2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane](/img/structure/B14483881.png)
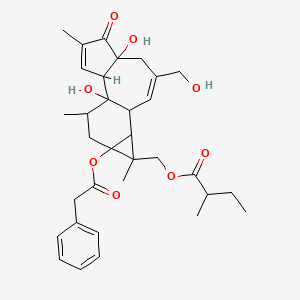
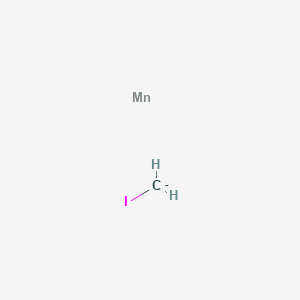
![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)
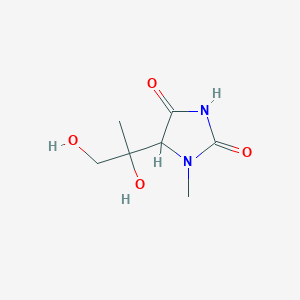
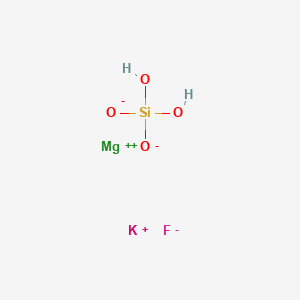
![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
